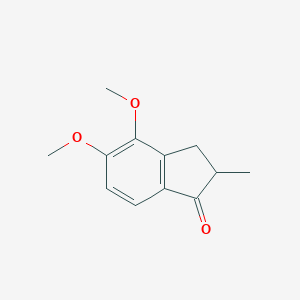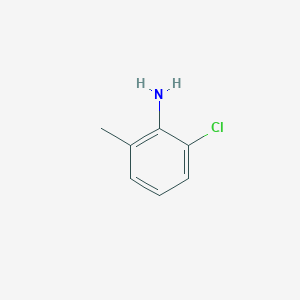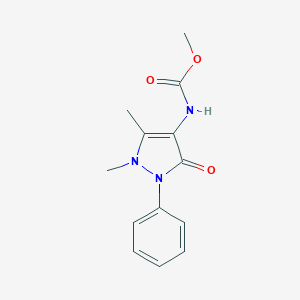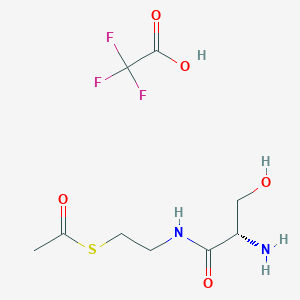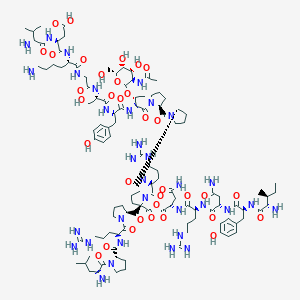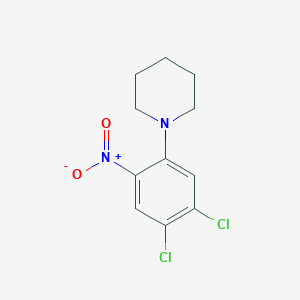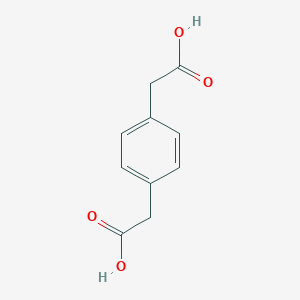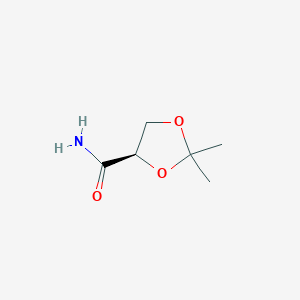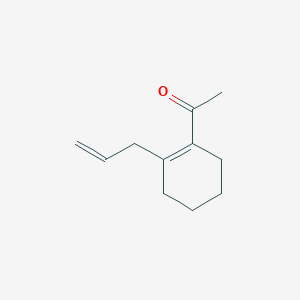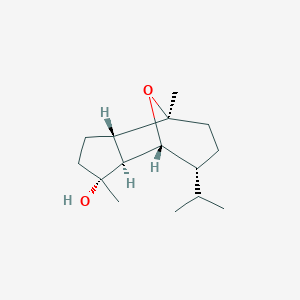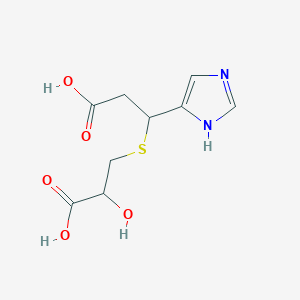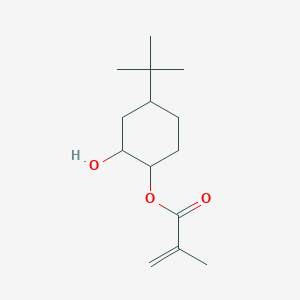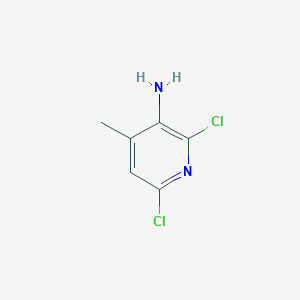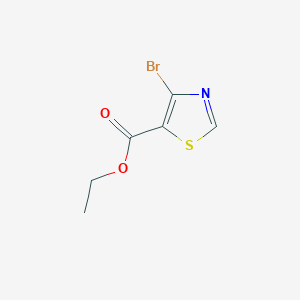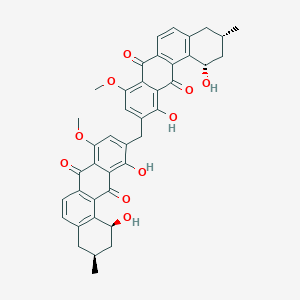
Hatomarubigin D
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Hatomarubigin D is a natural product isolated from Streptomyces sp. MK-332. It belongs to the family of rubromycin-type antibiotics and exhibits potent anti-tumor activity. In recent years, there has been a growing interest in studying the synthesis, mechanism of action, and physiological effects of Hatomarubigin D.
作用機序
The mechanism of action of Hatomarubigin D is not fully understood. However, it has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. This leads to the accumulation of DNA damage and ultimately, cell death. In addition, Hatomarubigin D has been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
生化学的および生理学的効果
Hatomarubigin D has been shown to have several biochemical and physiological effects. It inhibits the activity of HIF-1α, a transcription factor that is involved in the regulation of genes that promote tumor growth. It also inhibits the activity of NF-κB, a transcription factor that is involved in the regulation of genes that promote inflammation and cell survival. In addition, Hatomarubigin D has been shown to induce the expression of p53, a tumor suppressor gene that is mutated in many types of cancer.
実験室実験の利点と制限
One of the advantages of Hatomarubigin D is its potent anti-tumor activity. This makes it a valuable tool for studying the mechanisms of cancer cell growth and survival. However, one of the limitations of Hatomarubigin D is its low solubility in water, which makes it difficult to use in some experimental settings. In addition, the complex chemical structure of Hatomarubigin D makes its synthesis and purification challenging.
将来の方向性
There are several future directions for research on Hatomarubigin D. One area of interest is the development of new synthetic methods for the production of Hatomarubigin D and its analogs. This would enable researchers to study the structure-activity relationships of Hatomarubigin D and identify more potent anti-tumor compounds. Another area of interest is the development of new drug delivery systems for Hatomarubigin D. This would improve its solubility and bioavailability, making it more effective in treating cancer. Finally, there is a need for more research on the mechanism of action of Hatomarubigin D, particularly its effects on the immune system and tumor microenvironment. This would provide a better understanding of how Hatomarubigin D works and how it can be used to develop new cancer therapies.
Conclusion
In conclusion, Hatomarubigin D is a natural product with potent anti-tumor activity. Its complex chemical structure and low solubility make its synthesis and purification challenging. However, it has shown great promise as a tool for studying the mechanisms of cancer cell growth and survival. Further research is needed to fully understand its mechanism of action and to develop new cancer therapies based on its anti-tumor activity.
科学的研究の応用
Hatomarubigin D has been extensively studied for its anti-tumor activity. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. In addition, it exhibits potent anti-angiogenic activity, which is the inhibition of the formation of new blood vessels that supply nutrients to the tumor. This makes Hatomarubigin D a promising candidate for the development of new anti-cancer drugs.
特性
CAS番号 |
139501-93-2 |
|---|---|
製品名 |
Hatomarubigin D |
分子式 |
C41H36O10 |
分子量 |
688.7 g/mol |
IUPAC名 |
(1S,3S)-10-[[(1S,3S)-1,11-dihydroxy-8-methoxy-3-methyl-7,12-dioxo-1,2,3,4-tetrahydrobenzo[a]anthracen-10-yl]methyl]-1,11-dihydroxy-8-methoxy-3-methyl-1,2,3,4-tetrahydrobenzo[a]anthracene-7,12-dione |
InChI |
InChI=1S/C41H36O10/c1-16-9-18-5-7-22-30(28(18)24(42)11-16)40(48)34-32(38(22)46)26(50-3)14-20(36(34)44)13-21-15-27(51-4)33-35(37(21)45)41(49)31-23(39(33)47)8-6-19-10-17(2)12-25(43)29(19)31/h5-8,14-17,24-25,42-45H,9-13H2,1-4H3/t16-,17-,24-,25-/m0/s1 |
InChIキー |
AASPEXAITKEFPE-SEMUBUJISA-N |
異性体SMILES |
C[C@@H]1C[C@@H](C2=C(C1)C=CC3=C2C(=O)C4=C(C(=CC(=C4C3=O)OC)CC5=CC(=C6C(=C5O)C(=O)C7=C(C6=O)C=CC8=C7[C@H](C[C@H](C8)C)O)OC)O)O |
SMILES |
CC1CC(C2=C(C1)C=CC3=C2C(=O)C4=C(C(=CC(=C4C3=O)OC)CC5=CC(=C6C(=C5O)C(=O)C7=C(C6=O)C=CC8=C7C(CC(C8)C)O)OC)O)O |
正規SMILES |
CC1CC(C2=C(C1)C=CC3=C2C(=O)C4=C(C(=CC(=C4C3=O)OC)CC5=CC(=C6C(=C5O)C(=O)C7=C(C6=O)C=CC8=C7C(CC(C8)C)O)OC)O)O |
その他のCAS番号 |
139501-93-2 |
同義語 |
hatomarubigin D |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



